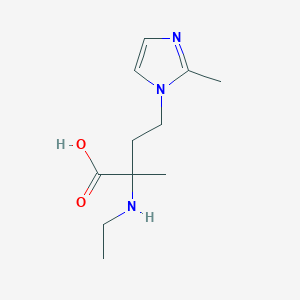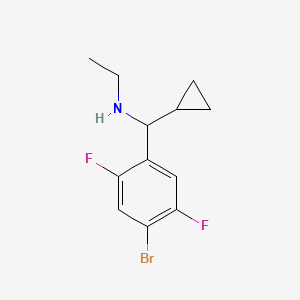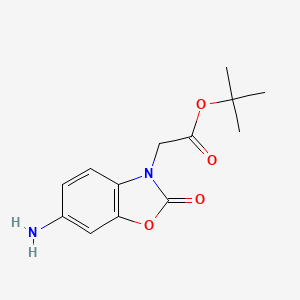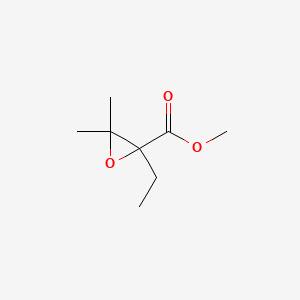
Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C8H14O3. It is a member of the oxirane family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes an ester functional group and a highly strained oxirane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate typically involves the reaction of ethyl 3,3-dimethyloxirane-2-carboxylate with methanol in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets through its oxirane ring and ester functional group. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,3-dimethyloxirane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2,3-Dimethyloxirane: Lacks the ester functional group and has a simpler structure.
3-Ethyl-2,2-dimethyloxirane: Similar oxirane ring but different substitution pattern.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5-8(6(9)10-4)7(2,3)11-8/h5H2,1-4H3 |
Clave InChI |
ACQRELWZMREZET-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(O1)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13640918.png)
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13640926.png)

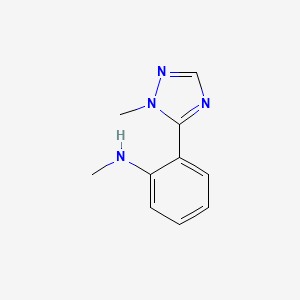
![1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13640937.png)

